molecular formula C14H13N3S B1517382 1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 222160-56-7

1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No. B1517382
CAS RN: 222160-56-7
M. Wt: 255.34 g/mol
InChI Key: SPDBLZMCPFDNIO-UHFFFAOYSA-N
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Description

“1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 222160-56-7 . It has a molecular weight of 255.34 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

While specific synthesis methods for “1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine” were not found, related compounds have been synthesized using 1,3-dipolar cycloaddition reactions . For instance, 1-Benzyl-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones were prepared via Knöevenagel condensation of 1-benzyl-4-piperidinone with aromatic aldehydes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3S/c15-14-9-12(13-7-4-8-18-13)16-17(14)10-11-5-2-1-3-6-11/h1-9H,10,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 255.34 . The InChI code for this compound is 1S/C14H13N3S/c15-14-9-12(13-7-4-8-18-13)16-17(14)10-11-5-2-1-3-6-11/h1-9H,10,15H2 , which provides information about its molecular structure.

Scientific Research Applications

Anti-Tumor Agents

A study by Gomha, Edrees, and Altalbawy (2016) presented the synthesis of a new series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. These compounds showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, highlighting their potential in cancer therapy (Gomha, Edrees, & Altalbawy, 2016).

Antimicrobial Activities

Research by Idrees, Kola, and Siddiqui (2019) focused on synthesizing novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties. These compounds exhibited promising antimicrobial activities, indicating their potential in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).

Sigma Receptor Ligands

Oberdorf et al. (2008) detailed the synthesis of thiophene bioisosteres of spirocyclic sigma receptor ligands. These compounds were found to have high affinity and selectivity for sigma 1 receptors, suggesting their potential use in developing therapeutic agents targeting these receptors (Oberdorf et al., 2008).

Material Science Applications

A study by Liu et al. (2016) developed a star-shaped single-polymer system with simultaneous RGB emission for applications in electroluminescent devices. This research underscores the versatility of thiophene derivatives in material science, particularly in the development of advanced optoelectronic materials (Liu et al., 2016).

Hydrogel Modification

Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of thiophene, to enhance their swelling properties and thermal stability. These modifications have implications for medical and pharmaceutical applications, demonstrating the functional versatility of thiophene derivatives (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-benzyl-5-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c15-14-9-12(13-7-4-8-18-13)16-17(14)10-11-5-2-1-3-6-11/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDBLZMCPFDNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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